![molecular formula C24H18ClN3OS2 B15005578 2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common route starts with the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to yield the corresponding tetrazole. Subsequent reactions with hydrazine hydrate or hydroxylamine produce various derivatives, which are further modified to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, phenothiazine derivatives are known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for their antipsychotic effects. Additionally, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
2-{[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,7-dihydro-6H-purin-6-one: A structurally related compound with potential biological activities.
Uniqueness
What sets 2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its specific arrangement of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClN3OS2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H18ClN3OS2/c25-17-9-10-22-20(12-17)28(19-7-3-4-8-21(19)31-22)23(29)14-30-24-16(13-26)11-15-5-1-2-6-18(15)27-24/h3-4,7-12H,1-2,5-6,14H2 |
InChI Key |
GKARRFORFGPGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
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